![molecular formula C13H18N2O4 B1141479 (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 101265-94-5](/img/structure/B1141479.png)
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as HPABA, is an organic molecule with a wide array of applications in scientific research. It is a white, crystalline solid with a molecular weight of 282.37 g/mol and a melting point of 127-129 °C. HPABA is widely used in the synthesis of various pharmaceuticals, cosmetics, and other organic compounds. It has also been used in the development of various biochemically active compounds, as well as in the synthesis of polymers and other materials.
Scientific Research Applications
Role in Selective Oxidation of Hydrocarbons
“H-Abu-Tyr-OH” plays a significant role in the selective oxidation of hydrocarbons . It is involved in the formation of nickel or iron heteroligand complexes, which are not only hydrocarbon oxidation catalysts but also simulate the active centers of enzymes . These complexes self-organize into supramolecular structures on a modified silicon surface, reflecting the structures involved in the mechanisms of reactions of homogeneous and enzymatic catalysis .
Involvement in Enzymatic Reactions
The tyrosine residue in “H-Abu-Tyr-OH” is involved in the mechanism of action of heme oxygenase (HO) . The hemeless HO enzyme catalyzes the decomposition of protoporphyrin IX (Por)Fe (III) to biliverdin, CO, and Fe (II) .
Protein and Peptide Modification
Tyrosine residues in “H-Abu-Tyr-OH” have been used for the selective modification of proteins and peptides . This modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .
Drug Optimization
Modifications of tyrosine are of key interest for medicinal chemists to explore structural diversification of tyrosine during peptide drug optimization .
Targeted Drug Delivery
Selective tyrosine modification and conjugation is a rapidly-growing area that has demonstrated tremendous potential for applications in targeted drug delivery .
Proteomics
Tyrosine modification and conjugation have shown significant potential for applications in proteomics .
Mechanism of Action
Target of Action
H-Abu-Tyr-OH, also known as (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, is a derivative of tyrosine Tyrosine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
Tyrosine derivatives are known to exhibit free radical scavenging activity . They interact with free radicals through mechanisms such as single electron transfer (SET), sequential electron proton transfer (SEPT), hydrogen transfer (HT), and radical adduct formation .
Biochemical Pathways
H-Abu-Tyr-OH, being a tyrosine derivative, may influence several biochemical pathways. For instance, tyrosine is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in protein synthesis, where it serves as a building block for proteins .
Pharmacokinetics
A study on a closely related cyclic hexapeptide showed that minor changes in one particular side chain can significantly impact both permeability and liver metabolism .
Result of Action
Tyrosine derivatives are known to exhibit antioxidant properties, neutralizing harmful free radicals and thereby protecting cells from oxidative damage .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOETDMJHDGGV-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Abu-Tyr-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.